Sulphonyl diacetonitrile
Overview
Description
Sulphonyl diacetonitrile is a useful research compound. Its molecular formula is C4H4N2O2S and its molecular weight is 144.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131069. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide derivatives, which sulfonyldiacetonitrile is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, and anti-inflammatory effects .
Mode of Action
Sulfonamides, a class of compounds to which sulfonyldiacetonitrile belongs, are known to act as competitive inhibitors and structural analogues to p-aminobenzoic acid (paba), which is essential for folic acid synthesis and further bacterial dna production .
Biochemical Pathways
Sulfonamides are known to inhibit the synthesis of folic acid, a crucial component in the production of nucleic acids in bacteria . This inhibition disrupts bacterial growth and replication.
Pharmacokinetics
Understanding the pharmacokinetic properties of a drug candidate is extremely relevant in the drug discovery and development stage .
Result of Action
Given its structural similarity to sulfonamides, it may exhibit similar antibacterial effects by inhibiting bacterial growth and replication .
Biochemical Analysis
Biochemical Properties
Sulphonyl diacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfotransferases, which catalyze the sulfonation of hydroxyl and amino groups, increasing the water solubility of compounds and aiding in their excretion . These interactions are crucial for the detoxification processes in the body.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of sulfotransferases, leading to changes in the sulfonation of endogenous and exogenous compounds . This modulation can affect cellular metabolism and the overall biochemical environment within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to sulfotransferases, facilitating the transfer of sulfonate groups to target molecules . This binding interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that temperature fluctuations can significantly impact the stability of this compound, leading to variations in its biochemical activity . Long-term exposure to this compound can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by enhancing the detoxification processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways . Understanding the threshold effects and toxicology of this compound is crucial for its safe application in research and industry.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with sulfotransferases. These enzymes facilitate the sulfonation of various substrates, including drugs, hormones, and xenobiotics . This process is essential for the detoxification and excretion of these compounds. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in various applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes.
Properties
IUPAC Name |
2-(cyanomethylsulfonyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQUTWFTPKDBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190900 | |
Record name | Sulphonyl diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37463-94-8 | |
Record name | Sulphonyl diacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37463-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulphonyl diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Sulfonyldiacetonitrile?
A1: Sulfonyldiacetonitrile is a bifunctional reagent containing a sulfonyl group bridging two acetonitrile moieties.
Q2: How does Sulfonyldiacetonitrile react with amines, and what makes it useful for bioorganic synthesis?
A: Sulfonyldiacetonitrile demonstrates high reactivity with various amines at room temperature. This includes primary, secondary, and heterocyclic amines, as well as amino acid esters like glycine, lysine, and serine. Furthermore, it reacts with nucleic acid bases and nucleosides such as adenine/adenosine and cytosine/cytidine. This broad reactivity profile makes it a valuable tool in bioorganic synthesis, particularly for crosslinking applications. []
Q3: Can you describe a specific derivative of Sulfonyldiacetonitrile and its potential applications?
A: One example is 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], synthesized by reacting Sulfonyldiacetonitrile with trimethyl orthoformate using a concentrated sulfuric acid catalyst. This derivative, characterized by single-crystal X-ray analysis, shows potential as a bifunctional crosslinking reagent due to its two reactive sites. []
Q4: Has the structure of Sulfonyldiacetonitrile itself been determined?
A: Yes, a derivative of Sulfonyldiacetonitrile, 2,2'-bis(methoxymethylene)-2,2'-sulfonyldiacetonitrile (MMSBA), has had its structure determined by X-ray crystallography. [] This provides insights into the general structural features of this class of compounds.
Q5: What are the implications of the observed bond lengths in MMSBA?
A: The bond lengths in MMSBA, particularly around the sulfonyl group and the adjacent carbon atoms, suggest a resonance hybrid structure. This delocalization of electrons contributes to the molecule's reactivity with amine nucleophiles. []
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